Phenethyl methanesulfonate
CAS No.: 20020-27-3
Cat. No.: VC3713764
Molecular Formula: C9H12O3S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20020-27-3 |
|---|---|
| Molecular Formula | C9H12O3S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 2-phenylethyl methanesulfonate |
| Standard InChI | InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
| Standard InChI Key | NCLPKLKVZDQOFW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 |
| Canonical SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Basic Information
Phenethyl methanesulfonate is defined by several identifying characteristics that position it within chemical classifications and databases. The compound's molecular formula is C9H12O3S with a calculated molecular weight of 200.26 g/mol . It possesses a distinctive chemical structure featuring a phenethyl group connected to a methanesulfonate functional group, which contributes to its chemical reactivity and applications.
Identifiers and Nomenclature
The compound is registered under various identification systems to facilitate its recognition across chemical databases and regulatory frameworks. The following table presents the primary identifiers for phenethyl methanesulfonate:
| Identifier Type | Value |
|---|---|
| CAS Number | 20020-27-3 |
| MDL Number | MFCD01715258 |
| IUPAC Name | 2-phenylethyl methanesulfonate |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester |
| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 |
Physical and Chemical Properties
Physical State and Appearance
Phenethyl methanesulfonate appears as a clear liquid at standard conditions . This physical state distinguishes it from related compounds like phenyl methanesulfonate, which exists as a solid at room temperature . The liquid nature of phenethyl methanesulfonate affects its handling requirements and applications in chemical processes.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H12O3S | |
| Molecular Weight | 200.26 g/mol | |
| Physical State (20°C) | Liquid | |
| Appearance | Clear | |
| Recommended Storage Temperature | 2-7°C (Refrigerated) |
This physicochemical profile influences the compound's stability, reactivity, and handling requirements for both research and industrial applications.
Analytical Detection Methods
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography represents an important analytical technique for detecting and quantifying phenethyl methanesulfonate, particularly when assessing impurity profiles in pharmaceutical compounds. A detailed HPLC method has been developed specifically for phenethyl methanesulfonate detection with the following parameters:
| Parameter | Specification |
|---|---|
| Chromatographic Column | Inertsil Ph-3, 4.6mm×250mm, 5μm |
| Mobile Phase I | 20mmol/L potassium dihydrogen phosphate (pH 3.0) - acetonitrile (95:5) |
| Mobile Phase II | Acetonitrile-Methanol (90:10) |
| Sample Solvent I | Methanol-water (50:50) |
| Sample Solvent II | Methanol-water-phosphoric acid (50:50:0.05) |
| Column Temperature | 25°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (wavelength: 210nm) |
| Injection Volume | 10 μL |
| Injector Temperature | 5°C |
This specialized analytical method enables precise detection and quantification of phenethyl methanesulfonate in complex matrices, allowing for quality control in pharmaceutical manufacturing and research settings .
Gradient Elution Parameters
For optimal separation and detection, the following gradient elution conditions have been established:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 20 | 30 | 70 |
| 21 | 95 | 5 |
| 30 | 95 | 5 |
This gradient profile allows for effective separation of phenethyl methanesulfonate from potential interferents in complex samples .
Applications in Organic Synthesis
Role as a Synthetic Intermediate
Phenethyl methanesulfonate serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical manufacturing processes. Its primary function derives from its ability to act as an alkylating agent, where the methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions.
In organic synthesis pathways, the compound frequently participates in reactions where the methanesulfonate moiety is displaced by various nucleophiles. This reactivity pattern makes it particularly useful in carbon-carbon and carbon-heteroatom bond formation processes that are central to constructing complex molecular architectures .
Pharmaceutical Applications
In pharmaceutical synthesis, phenethyl methanesulfonate finds application in the preparation of various bioactive compounds. For example, the search results reference its role in the synthesis pathway of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, demonstrating its utility in constructing complex chiral molecules with pharmaceutical relevance .
The presence of detection methods specifically developed for phenethyl methanesulfonate suggests its importance in pharmaceutical quality control. Such analytical attention typically indicates that the compound either appears as a process-related impurity in pharmaceutical manufacturing or serves as a key intermediate requiring careful monitoring during production processes .
Related Compounds: Phenyl Methanesulfonate
Comparative Analysis
While focusing on phenethyl methanesulfonate, it is instructive to briefly compare it with the structurally related compound phenyl methanesulfonate. The key distinction between these compounds lies in their structural arrangement - phenethyl methanesulfonate contains an additional -CH2CH2- linker between the phenyl ring and the sulfonate group, whereas phenyl methanesulfonate has the phenyl group directly attached to the sulfonate moiety.
| Property | Phenethyl Methanesulfonate | Phenyl Methanesulfonate |
|---|---|---|
| Molecular Formula | C9H12O3S | C7H8O3S |
| Molecular Weight | 200.26 g/mol | 172.20 g/mol |
| CAS Number | 20020-27-3 | 16156-59-5 |
| Physical State | Liquid | Solid |
| Melting Point | Not reported | 58-61°C |
| Boiling Point | Not reported | 279°C |
These structural differences lead to distinct physical properties and reactivity patterns, making each compound suitable for different synthetic applications .
Physical Properties of Phenyl Methanesulfonate
Phenyl methanesulfonate exists as a solid at room temperature, with detailed physical properties as follows:
| Property | Value |
|---|---|
| Appearance | White to almost white powder to crystal |
| Melting Point | 59.0-63.0°C |
| Purity (Commercial) | >98.0% (GC) |
| Storage Recommendation | Room temperature (preferably cool, dark place <15°C) |
These properties highlight the differences between phenyl methanesulfonate and phenethyl methanesulfonate, demonstrating how subtle structural variations can significantly impact physical properties .
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